N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-1-naphthamide
Description
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-1-naphthamide is a synthetic compound featuring a piperazine core substituted with a 2-fluorophenyl group, a sulfonylethyl linker, and a terminal 1-naphthamide moiety. The 2-fluorophenyl group introduces steric and electronic effects, while the naphthamide moiety enhances lipophilicity and π-π stacking interactions.
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3S/c24-21-10-3-4-11-22(21)26-13-15-27(16-14-26)31(29,30)17-12-25-23(28)20-9-5-7-18-6-1-2-8-19(18)20/h1-11H,12-17H2,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAPKVVAKAKNOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-1-naphthamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps in the synthesis may involve:
Cyclization Reaction: The ring formation between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Deprotection: Removal of protecting groups using reagents like PhSH.
Intramolecular Cyclization: Further cyclization to form the desired piperazine structure.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-1-naphthamide has several applications in scientific research:
Medicinal Chemistry: Used in the development of drugs targeting specific receptors or enzymes.
Biological Studies: Investigated for its potential effects on cellular processes and signaling pathways.
Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.
Mechanism of Action
The mechanism of action of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-1-naphthamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparisons
The compound shares structural motifs with several analogs, including:
Key Observations:
- Substituent Position: The 2-fluorophenyl group in the target compound may confer distinct steric and electronic properties compared to 3-trifluoromethylphenyl () or 4-fluorophenyl ().
- Linker Length : The ethyl linker in the target compound may offer a balance between flexibility and rigidity compared to the butyl linker in , which could reduce binding efficiency due to excessive conformational freedom.
Pharmacological and Physicochemical Comparisons
Binding Affinity and Selectivity:
- : The trifluoromethyl group in the analog may enhance binding to serotonin receptors (e.g., 5-HT1A) due to its strong electron-withdrawing nature, but the longer butyl linker could reduce potency compared to the ethyl linker in the target compound .
- : The 4-methylphenyl sulfonyl group in the analog may improve metabolic stability via steric shielding of the sulfonyl moiety, whereas the 2-fluorophenyl group in the target compound might prioritize receptor selectivity .
Solubility and Bioavailability:
- The 1-naphthamide group in the target compound likely reduces solubility compared to acetamide derivatives (e.g., ). However, this trade-off may enhance blood-brain barrier penetration for CNS targets.
Biological Activity
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-1-naphthamide is a complex organic compound that has attracted significant attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its molecular interactions, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a piperazine ring , a fluorophenyl group , and a naphthamide moiety , which contribute to its unique biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for its activity in biological systems .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptors : The compound may bind to G-protein-coupled receptors (GPCRs), influencing various signaling pathways involved in cell communication and function.
- Enzymes : It has been shown to inhibit enzymes that play crucial roles in inflammatory processes and cancer progression. For example, compounds with similar structures have demonstrated inhibitory effects on tyrosinase, an enzyme involved in melanin production, which could be relevant for skin-related therapies .
- Pathways : The compound may modulate pathways related to inflammation, cell proliferation, or apoptosis, making it a candidate for anti-inflammatory and anticancer therapies .
Antitumor Activity
Recent studies have highlighted the potential of this compound as an antitumor agent. For instance:
- In vitro assays indicated that the compound exhibits significant cytotoxicity against various cancer cell lines. The IC50 values suggest that it operates effectively at low concentrations, demonstrating its potency as an antitumor agent .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated macrophages. This suggests a mechanism by which the compound could mitigate inflammatory responses in conditions like rheumatoid arthritis .
Case Studies and Research Findings
Several studies have documented the biological activities of compounds structurally related to this compound:
Q & A
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | 4-(2-Fluorophenyl)piperazine, DCM, RT, 12 hr | 64 | 85% |
| Purification | Silica gel (EtOAc/hexanes 3:7) | 58 | 95% |
| Characterization | ¹H NMR (400 MHz, DMSO-d₆) | — | — |
Q. Table 2. Comparative Receptor Binding Affinity
| Derivative | 5-HT₁A (Kᵢ, nM) | D₂ (Kᵢ, nM) | Selectivity Ratio |
|---|---|---|---|
| 2-Fluorophenyl | 12.4 ± 1.2 | 240 ± 15 | 19.4 |
| 4-Fluorophenyl | 28.7 ± 2.1 | 310 ± 20 | 10.8 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
